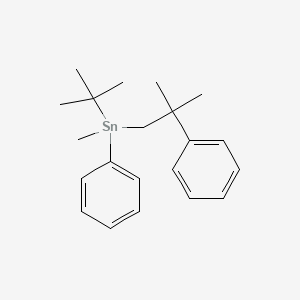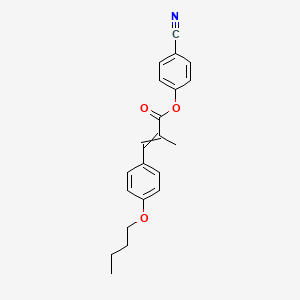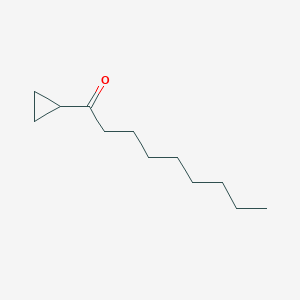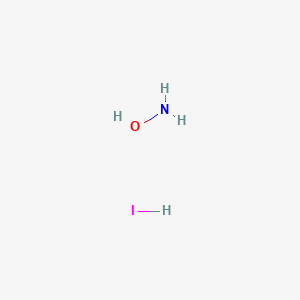
N,N'-(Butane-1,1-diyl)bis(2,2-dichloroacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) is a chemical compound characterized by its unique structure, which includes two dichloroacetamide groups connected by a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) typically involves the reaction of butane-1,1-diamine with 2,2-dichloroacetyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The reaction mechanism involves the nucleophilic attack of the amine groups on the carbonyl carbon of the dichloroacetyl chloride, leading to the formation of the desired bis-amide compound.
Industrial Production Methods
On an industrial scale, the production of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dichloroacetamide groups into amine groups.
Substitution: The chlorine atoms in the dichloroacetamide groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) oxides, while reduction can produce N,N’-(Butane-1,1-diyl)bis(2,2-diaminoacetamide).
Applications De Recherche Scientifique
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets. The dichloroacetamide groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(2,2-dichloroacetamide): Similar structure but with an ethane chain instead of butane.
N,N’-(Propane-1,3-diyl)bis(2,2-dichloroacetamide): Similar structure but with a propane chain.
N,N’-(Butane-1,4-diyl)bis(2,2-dichloroacetamide): Similar structure but with a different position of the butane chain.
Uniqueness
N,N’-(Butane-1,1-diyl)bis(2,2-dichloroacetamide) is unique due to its specific butane-1,1-diyl linkage, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different properties and applications compared to its analogs.
Propriétés
Numéro CAS |
58084-97-2 |
|---|---|
Formule moléculaire |
C8H12Cl4N2O2 |
Poids moléculaire |
310.0 g/mol |
Nom IUPAC |
2,2-dichloro-N-[1-[(2,2-dichloroacetyl)amino]butyl]acetamide |
InChI |
InChI=1S/C8H12Cl4N2O2/c1-2-3-4(13-7(15)5(9)10)14-8(16)6(11)12/h4-6H,2-3H2,1H3,(H,13,15)(H,14,16) |
Clé InChI |
HCOBQPGJRZOOLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)

![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)







![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
